Physicochemical properties of bis(hexafluoroisopropyl) carbonate
Physicochemical properties of bis(hexafluoroisopropyl) carbonate
Physicochemical Profile and Synthetic Utility in Drug Discovery & Materials Science
Part 1: Executive Summary
Bis(hexafluoroisopropyl) carbonate (BHFC), CAS [18925-66-1], represents a "privileged" class of fluorinated carbonyl sources. Unlike traditional reagents such as phosgene (toxic gas) or 1,1'-carbonyldiimidazole (CDI, hygroscopic solid with difficult byproduct removal), BHFC offers a unique balance of high electrophilicity and operational simplicity.
Its core value proposition lies in the hexafluoroisopropoxy (HFIP) leaving group.[1] With a pKa of ~9.3, the HFIP moiety is significantly more acidic than non-fluorinated alkoxides, making BHFC highly reactive toward nucleophiles while remaining stable enough for benchtop handling. Furthermore, the byproduct of its reaction—1,1,1,3,3,3-hexafluoro-2-propanol—is a volatile liquid (bp 58°C) that can be removed via simple evaporation, streamlining purification in high-throughput drug synthesis and polymer manufacturing.
Part 2: Molecular Identity & Physicochemical Properties[2]
BHFC is a symmetric carbonate ester derived from hexafluoroisopropanol. Its physical constants dictate its handling protocols and utility in solvating electrolytes or acting as a reagent.
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| Chemical Name | Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) carbonate | Common abbr: BHFC |
| CAS Number | 18925-66-1 | |
| Molecular Formula | C₇H₂F₁₂O₃ | |
| Molecular Weight | 362.07 g/mol | |
| Appearance | Colorless Liquid | |
| Boiling Point | 131.2°C | At 760 mmHg [1] |
| Density | 1.643 g/cm³ | High density due to fluorination |
| Refractive Index | ~1.30 | Characteristic of perfluorinated species |
| Solubility | Soluble in CH₂Cl₂, THF, MeCN, Et₂O | Immiscible with water (hydrolyzes slowly) |
| Stability | Stable at RT; Moisture sensitive | Store under inert atmosphere (Ar/N₂) |
Electronic Properties & Reactivity Profile
The presence of twelve fluorine atoms exerts a powerful inductive effect (-I), significantly reducing the electron density at the carbonyl carbon. This makes the central carbon highly susceptible to nucleophilic attack.
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Leaving Group Ability: The hexafluoroisopropoxide anion is a weak base (pKa ~9.3), making it an excellent leaving group compared to ethoxide (pKa ~16) or phenoxide (pKa ~10).
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Byproduct Management: The eliminated HFIP is volatile and does not interfere with most downstream purifications, unlike imidazole (from CDI) or p-nitrophenol (from bis(4-nitrophenyl) carbonate).
Part 3: Synthetic Utility & Experimental Protocols
Mechanism of Action: Carbamoylation
The primary application of BHFC is the transfer of the carbonyl group to amines (forming carbamates/ureas) or alcohols (forming carbonates). The reaction proceeds via an addition-elimination mechanism.
Figure 1: Mechanistic Pathway of Amine Carbamoylation
Caption: Nucleophilic attack of an amine on BHFC leads to a tetrahedral intermediate, followed by the expulsion of hexafluoroisopropanol (HFIP) to yield the carbamate.
Protocol: Synthesis of Hexafluoroisopropyl Carbamates (Drug Intermediates)
Context: Hexafluoroisopropyl carbamates are potent inhibitors of monoacylglycerol lipase (MAGL). This protocol describes their synthesis using BHFC.
Reagents:
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Target Amine (1.0 equiv)
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Bis(hexafluoroisopropyl) carbonate (BHFC) (1.1 equiv)
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Triethylamine (Et₃N) (2.0 equiv)
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Dichloromethane (DCM) or Acetonitrile (MeCN) (anhydrous)
Step-by-Step Methodology:
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Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL).
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Addition: Add Et₃N (2.0 mmol) to the solution. Cool to 0°C if the amine is highly reactive; otherwise, maintain at Room Temperature (RT).
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Reaction: Add BHFC (1.1 mmol) dropwise via syringe.
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Monitoring: Stir at RT for 2–4 hours. Monitor consumption of the amine via TLC or LC-MS.
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Workup (The "Self-Cleaning" Step):
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Concentrate the reaction mixture under reduced pressure.
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Critical Note: The byproduct HFIP (bp 58°C) and excess Et₃N co-evaporate, often leaving the pure carbamate as a residue.
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If necessary, wash with 0.1 M HCl to remove unreacted amine traces, then dry over Na₂SO₄.
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Protocol: Synthesis of BHFC (Reagent Preparation)
For labs needing to synthesize the reagent in-house from HFIP.
Reagents:
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Triphosgene (0.34 equiv)
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1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (2.0 equiv)
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Triethylamine (2.1 equiv)[2]
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DCM (Solvent)
Methodology:
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Dissolve HFIP and Et₃N in DCM at 0°C.
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Slowly add Triphosgene (dissolved in DCM) to the mixture over 30 minutes. Caution: Exothermic.
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Stir at RT for 4 hours.
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Wash with water and brine. Dry organic layer over MgSO₄.
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Distill the crude oil to obtain pure BHFC (bp ~131°C).
Part 4: Advanced Applications
Non-Isocyanate Polyurethanes (NIPUs)
BHFC is a pivotal reagent in "Green Polymer Chemistry." It reacts with diamines to form polyurethanes without using isocyanates (which are sensitizers derived from phosgene).[3][4] The resulting fluorinated polymers exhibit:
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Low Surface Energy: Hydrophobic and oleophobic properties.
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High Thermal Stability: Due to the strength of the C-F bond.
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Optical Transparency: Low refractive index suitable for optical coatings.
Battery Electrolytes
In Lithium-Ion Battery (LIB) research, BHFC is investigated as an electrolyte additive.
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SEI Formation: It helps form a robust, fluoride-rich Solid Electrolyte Interphase (SEI) on the anode, preventing parasitic decomposition of the electrolyte.
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Safety: The fluorinated structure imparts flame-retardant properties to the electrolyte mixture [2].
Figure 2: Workflow Comparison – Carbonyl Sources
Caption: BHFC replaces Phosgene (safety) and CDI (purification efficiency) in critical workflows.
Part 5: Safety & Handling (SDS Summary)
While safer than phosgene, BHFC is a potent chemical and must be handled with rigor.
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Hazards:
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H314: Causes severe skin burns and eye damage (Corrosive).
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H302/H332: Harmful if swallowed or inhaled.
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Decomposition: Hydrolysis releases HFIP and CO₂. Thermal decomposition may release Hydrogen Fluoride (HF).
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Storage:
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Keep tightly closed in a dry, well-ventilated place.[5]
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Recommended temperature: 2–8°C (Refrigerate) to maintain titer, though stable at RT for short periods.
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Store under inert gas (Argon/Nitrogen).
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PPE:
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Wear nitrile gloves, chemical safety goggles, and a lab coat. Use only in a fume hood.
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References
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National Institutes of Health (PubChem). Hexafluoroisopropyl propyl carbonate (Related Compound Data). [Link]
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Specific Polymers. Cyclic Carbonates and Fluorinated Carbonates in Polymer Synthesis. [Link]
